tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Catalog No.
S11568055
CAS No.
M.F
C20H24O5
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H...

Product Name

tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

IUPAC Name

tert-butyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C20H24O5/c1-12-16(23-11-17(21)25-20(2,3)4)10-9-14-13-7-5-6-8-15(13)19(22)24-18(12)14/h9-10H,5-8,11H2,1-4H3

InChI Key

MPJJGLQKSUUBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)(C)C

Tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound characterized by its unique benzo[c]chromene core structure. The molecular formula for this compound is C20H24O5C_{20}H_{24}O_5, and it features a tert-butyl group attached to an acetate moiety, which contributes to its solubility and reactivity in various chemical environments. This compound is part of a larger class of organic molecules known for their diverse biological activities and potential applications in pharmaceuticals and materials science .

The chemical reactivity of tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can be attributed to the presence of functional groups such as the acetate and the benzo[c]chromene moiety. Common reactions include:

  • Esterification: The acetate group can undergo hydrolysis to yield the corresponding acid and alcohol.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The benzo[c]chromene structure can participate in nucleophilic substitution reactions, particularly at positions where electrophilic centers are present.

These reactions are significant for modifying the compound's structure for enhanced biological activity or improved pharmacokinetic properties .

The synthesis of tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves several steps:

  • Formation of the Benzo[c]chromene Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Acetate Group: This step often involves the reaction of a benzo[c]chromene derivative with acetic anhydride or acetyl chloride in the presence of a base.
  • Tert-butyl Protection: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide in the presence of a base.

These methods require careful control of reaction conditions to optimize yield and purity .

Tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has potential applications in various fields:

  • Pharmaceuticals: Its biological activity suggests possible uses in developing anti-inflammatory or anticancer drugs.
  • Material Science: The compound may serve as a building block for synthesizing novel materials with specific optical or electronic properties.
  • Research: It is utilized as a chemical probe in biological studies to understand mechanisms of action related to its structural features .

Interaction studies involving tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques like:

  • Molecular Docking: To predict binding interactions with target proteins.
  • In Vitro Assays: To evaluate the compound's efficacy against specific cell lines or biological pathways.

Such studies are crucial for understanding how structural variations influence biological activity and for guiding future modifications .

Several compounds share structural similarities with tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
[(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yloxy)]acetic acidC16H16O5C_{16}H_{16}O_5Lacks tert-butyl group; potential for increased acidity
[(7-Methyl-4-oxo-cyclopenta[c]chromen)]acetic acidC15H14O5C_{15}H_{14}O_5Different chromene structure; similar biological activities
[(6-Oxo-benzofuran)]acetic acidC14H12O5C_{14}H_{12}O_5Simplified structure; used in similar applications

These compounds highlight the unique aspects of tert-butyl [(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yloxy)]acetate while also indicating potential avenues for further research into related structures .

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Exact Mass

344.16237386 g/mol

Monoisotopic Mass

344.16237386 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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